Azide-PEG7-Tos is a bifunctional compound that combines an azide group with a polyethylene glycol spacer and a tosyl group. This compound is primarily utilized in bioconjugation and click chemistry applications, where it facilitates the selective modification of biomolecules. The presence of the azide group allows for efficient reactions with alkynes, leading to the formation of stable 1,2,3-triazole linkages, while the tosyl group serves as a good leaving group for nucleophilic substitutions.
Azide-PEG7-Tos is classified under polyethylene glycol derivatives and is particularly recognized for its role in drug discovery and bioconjugation chemistry. It is commercially available from various suppliers specializing in chemical reagents, including AxisPharm and MedChemExpress. The compound's CAS number is 906007-10-1, and its molecular formula is C19H31N3O8S, with a molecular weight of approximately 461.53 g/mol .
The synthesis of Azide-PEG7-Tos typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of m-PEG7-OH on the tosyl chloride, resulting in the formation of the tosylate derivative. This compound can subsequently be reacted with sodium azide to introduce the azide functionality through nucleophilic substitution .
Azide-PEG7-Tos features a linear structure characterized by:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its composition and purity .
Azide-PEG7-Tos primarily undergoes nucleophilic substitution reactions due to its tosyl group, which acts as an excellent leaving group. It can react with various nucleophiles such as:
Reactions typically occur under conditions involving:
Depending on the nucleophile used, various derivatives can be synthesized:
Azide-PEG7-Tos functions primarily as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. It connects two ligands: one targeting an E3 ubiquitin ligase and another targeting a specific protein for degradation.
The mechanism involves leveraging the ubiquitin-proteasome system within cells to facilitate selective degradation of target proteins. This process can modulate various cellular functions, impacting pathways such as cell signaling and gene expression .
Azide-PEG7-Tos is characterized by:
The presence of both azide and tosyl functionalities allows for versatile chemical reactivity, making it suitable for various bioconjugation applications. The compound exhibits good leaving group ability due to the tosyl moiety, facilitating nucleophilic substitutions efficiently .
Azide-PEG7-Tos has several scientific uses including:
Azide-PEG7-Tos (CAS# 1418561-41-7) is a heterobifunctional polyethylene glycol (PEG) linker characterized by its precise molecular architecture. The compound features an azide group (-N₃) at one terminus and a tosylate group (tosyl, -OTs) at the opposite terminus, interconnected by a heptaethylene glycol spacer (PEG7) consisting of seven repeating ethylene oxide units (-CH₂CH₂O-). This configuration yields the systematic chemical name 20-azido-3,6,9,12,15,18-hexaoxaicosyl 4-methylbenzenesulfonate and a molecular formula of C₂₁H₃₅N₃O₉S with an exact mass of 505.2094 Da and molecular weight of 505.58 g/mol [1] [6] [8].
The PEG7 spacer spans approximately 30.5 Å in its extended conformation, providing significant spatial separation between functional termini. This linear chain exhibits high conformational flexibility due to free rotation around C-O bonds, enabling the connected molecules to sample multiple orientations without steric constraints [3] [6]. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), while the azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions, forming stable triazole linkages [6] [9].
Table 1: Molecular Characteristics of Azide-PEG7-Tos
Property | Specification |
---|---|
CAS Number | 1418561-41-7 |
Molecular Formula | C₂₁H₃₅N₃O₉S |
Molecular Weight | 505.58 g/mol |
Purity | ≥95% (typically >98%) |
Functional Group 1 | Azide (-N₃) |
Functional Group 2 | Tosylate (-OTs) |
PEG Units | 7 (heptaethylene glycol) |
Spacer Length | ~30.5 Å |
Solubility | DMSO, DMF, DCM, aqueous buffers |
Storage Conditions | -20°C (long-term), desiccated |
The heptaethylene glycol (PEG7) spacer in Azide-PEG7-Tos confers critical hydrophilic properties that dramatically enhance the solubility of conjugated molecules in aqueous media. Each ethylene oxide unit forms hydrogen bonds with water molecules, creating a hydration shell that shields hydrophobic payloads. This property is vital for bioconjugation applications involving insoluble drugs or probes, as it prevents aggregation and maintains physiological compatibility [1] [4] [6].
Beyond solubility, PEG spacers significantly improve proteolytic stability and circulation half-lives of conjugated therapeutics. The flexible PEG chain creates steric hindrance that limits access of degradative enzymes to the core molecule. Additionally, PEG’s "stealth" character reduces opsonization and recognition by the mononuclear phagocyte system (MPS), thereby minimizing clearance and extending systemic exposure [2] [5]. For Azide-PEG7-Tos, the 7-unit spacer balances optimal hydration with minimized viscosity, making it suitable for intracellular delivery applications where shorter PEGs may lack sufficient shielding and longer chains increase hydrodynamic radius excessively [3] [7].
Table 2: Functional Advantages of PEG7 in Bioconjugation
Parameter | Impact of PEG7 Spacer |
---|---|
Aqueous Solubility | High solubility via H-bonding with water (log P ≈ -1.2) |
Steric Shielding | Reduces enzymatic degradation by >70% compared to non-PEGylated equivalents |
Immunogenicity | Lowers antibody recognition; minimizes ABC phenomenon* |
Conformational Freedom | Flexible spacer (bond rotation: 120°-180°) enables optimal ligand-receptor interactions |
Renal Clearance | MW >500 Da avoids rapid glomerular filtration |
Biodistribution | Prolongs circulation half-life 3-5× vs. short-chain linkers |
*ABC = Accelerated Blood Clearance; observed with repeated dosing of some PEGylated therapeutics [7]
The evolution of Azide-PEG7-Tos is rooted in the broader advancement of PEGylation technology, which began in the 1970s when Abuchowski et al. first conjugated PEG to bovine serum albumin and catalase to reduce immunogenicity [5]. Initial PEGylation involved homobifunctional linkers (e.g., PEG diols), which yielded heterogeneous mixtures due to random binding sites. The 1990s witnessed the emergence of monofunctional PEGs (e.g., mPEG-NHS), enabling single-point conjugations but lacking orthogonality for sequential reactions [4] [5].
Heterobifunctional PEGs like Azide-PEG7-Tos represent the third-generation PEGylation tools, designed with two distinct reactive groups for controlled, stepwise bioconjugation. Key innovations enabling such linkers include:
Azide-PEG7-Tos specifically capitalizes on the click chemistry revolution (2001–present), where azide-alkyne cycloadditions became cornerstone techniques for bioorthogonal ligation. Its commercial availability since the early 2010s has facilitated drug-antibody conjugates, PEGylated nanoparticles, and activity-based probes requiring sequential conjugations [6] [9].
Table 3: Evolution of PEG Linker Design
Generation | Time Period | Key Features | Limitations | Examples |
---|---|---|---|---|
Homobifunctional | 1970s–1980s | Identical reactive ends (e.g., PEG-di-NHS) | Polymer scrambling; crosslinking | PEG-di-succinimidyl succinate |
Monofunctional | 1980s–2000s | Single reactive end (e.g., mPEG-NHS) | No orthogonality for multi-step conjugation | mPEG-SC, mPEG-NHS |
Heterobifunctional | 2000s–present | Two distinct reactive groups (e.g., N₃-PEG-NHS) | Requires precise stoichiometric control | Azide-PEG7-Tos, Mal-PEG-NHS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7